molecular formula C5H9FO2 B8351519 (s)-2-Fluoro-3-methylbutyric acid

(s)-2-Fluoro-3-methylbutyric acid

Cat. No. B8351519
M. Wt: 120.12 g/mol
InChI Key: DPPSUGSPUHMWEH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Fluoro-3-methylbutyric acid is a useful research compound. Its molecular formula is C5H9FO2 and its molecular weight is 120.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-2-Fluoro-3-methylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-2-Fluoro-3-methylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(s)-2-Fluoro-3-methylbutyric acid

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

(2S)-2-fluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

DPPSUGSPUHMWEH-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)F

Canonical SMILES

CC(C)C(C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-fluoro-3-methylbutyric acid (˜235.5 g, 1.96 mol), is taken up in ethyl acetate (2.9 L) and R-(+)-α-methylbenzylamine (237.5 g, 1.96 mol) is added dropwise via an addition funnel. A temperature rise to 40° C. is observed. Upon allowing the solution to cool, a slurry results and is stirred at room temperature for 45 minutes. The slurry is then filtered and the filter cake rinsed with ethyl acetate (300 mL). The wet cake is suspended in ethyl acetate (4.5 L) and heated to reflux. Additional ethyl acetate (450 mL) is added to provide a solution, and then the solution is allowed to stand at room temperature overnight. The resulting slurry is filtered and the filter cake rinsed with ethyl acetate (200 mL). The filter cake is vacuum dried at 40° C. to afford 262.3 g of the (R)-+-α-methylbenzylamine salt of (S)-2-fluoro-3-methylbutyric acid as a powder. The enantiomeric excess of this salt is found to be >94% by chiral capillary electrophoresis analysis for the desired (S) isomer.
Quantity
235.5 g
Type
reactant
Reaction Step One
Quantity
237.5 g
Type
reactant
Reaction Step Two
Quantity
2.9 L
Type
solvent
Reaction Step Three

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